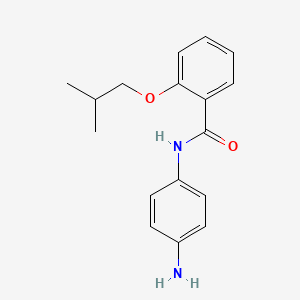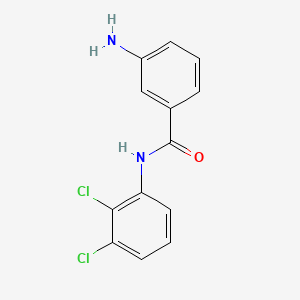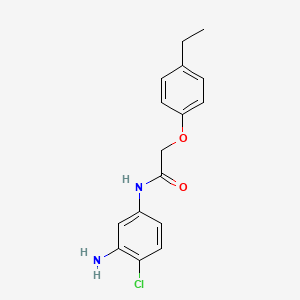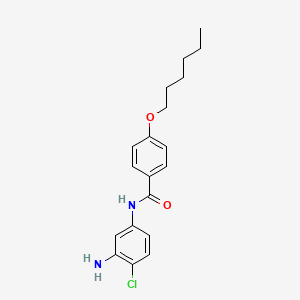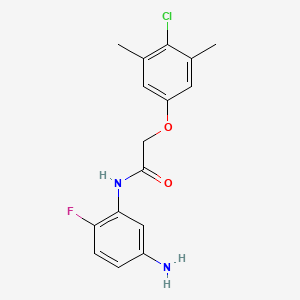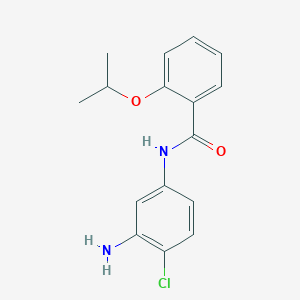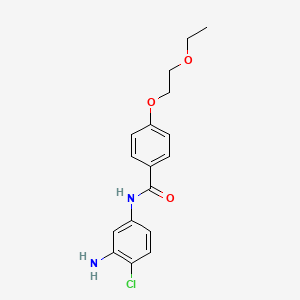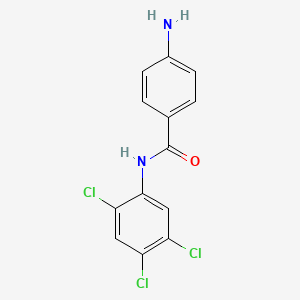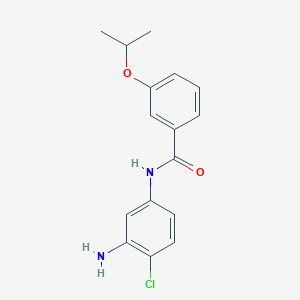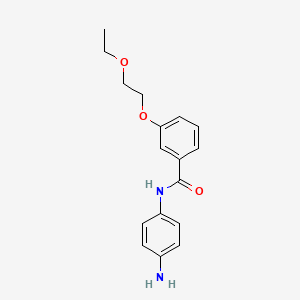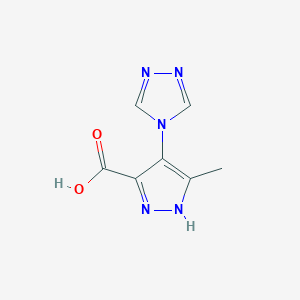
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
The compound seems to be a derivative of triazole and pyrazole, which are both heterocyclic compounds . Triazoles are known for their use in various fields such as antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of similar compounds can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación
- Application : Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives .
- Methods of Application : The synthesis of high nitrogen containing heterocyclic systems has been attracting increasing interest over the past decade because of their utility in various applications, such as propellants, explosives, pyrotechnics and especially chemotherapy .
- Results or Outcomes : All newly synthesized compounds were screened for their antimicrobial activities and some of which were found to possess good or moderate activities against the test microorganisms .
- Application : Synthesis of 4-(Hydroxy(5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclohexane-1,2-diol .
- Methods of Application : The compound was synthesized with a yield of 68.17%. The melting point was 148–150 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
- Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .
- Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
- Application : 4-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)piperidine .
- Methods of Application : This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
- Results or Outcomes : The specific applications and results of this compound are not provided by the supplier .
- Application : Synthesis of 5-Methyl-4-(3-{4-[3-(3–methyl-5-oxo-1,5-dihydro-4H-1,2,4–triazol–4-yl)propyl] piperazin-1-yl}propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Methods of Application : The compound was synthesized with a yield of 59%, and the melting point was 246–248 °C .
- Results or Outcomes : The synthesized compound was characterized by IR spectroscopy and mass spectrometry .
Scientific Field: Medicinal Chemistry
Scientific Field: Organic Chemistry
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-4-(1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-4-6(12-2-8-9-3-12)5(7(13)14)11-10-4/h2-3H,1H3,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTPTAFMQJOAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N2C=NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



